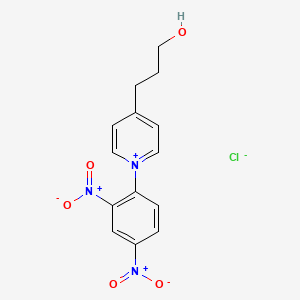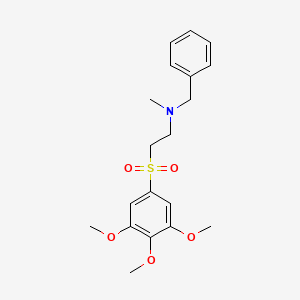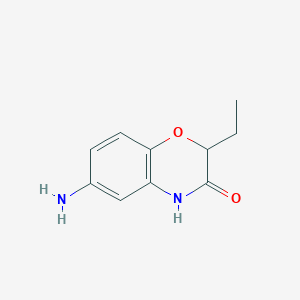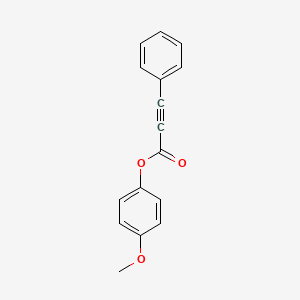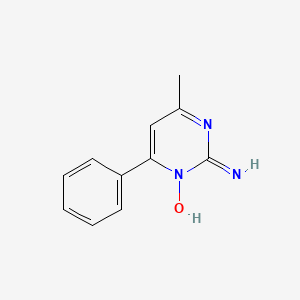
1H-1,2,4-Triazole, 1-(2-((4-bromophenyl)methyl)-3,3-dimethyl-1-oxobutyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-1,2,4-Triazole, 1-(2-((4-bromophenyl)methyl)-3,3-dimethyl-1-oxobutyl)- is a compound belonging to the 1,2,4-triazole family.
Vorbereitungsmethoden
The synthesis of 1H-1,2,4-Triazole, 1-(2-((4-bromophenyl)methyl)-3,3-dimethyl-1-oxobutyl)- typically involves the reaction of 1,2,4-triazole with appropriate bromophenyl and dimethylbutyl derivatives. The reaction conditions often include the use of solvents like toluene and catalysts to facilitate the reaction . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Analyse Chemischer Reaktionen
1H-1,2,4-Triazole derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents to replace specific functional groups on the triazole ring.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used but often include modified triazole derivatives with altered biological or chemical properties .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antifungal, and antibacterial properties.
Wirkmechanismus
The mechanism of action of 1H-1,2,4-Triazole derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can inhibit or modulate the activity of the target, leading to various biological effects. For example, some triazole derivatives act as enzyme inhibitors by binding to the active site of the enzyme and preventing substrate binding .
Vergleich Mit ähnlichen Verbindungen
1H-1,2,4-Triazole, 1-(2-((4-bromophenyl)methyl)-3,3-dimethyl-1-oxobutyl)- can be compared with other similar compounds, such as:
- 1H-1,2,4-Triazole, 1-(2-((4-chlorophenyl)methyl)-3,3-dimethyl-1-oxobutyl)
- 1H-1,2,4-Triazole, 1-(2-((4-fluorophenyl)methyl)-3,3-dimethyl-1-oxobutyl)
- 1H-1,2,4-Triazole, 1-(2-((4-methylphenyl)methyl)-3,3-dimethyl-1-oxobutyl)
These compounds share a similar triazole core structure but differ in the substituents attached to the phenyl ring. The uniqueness of 1H-1,2,4-Triazole, 1-(2-((4-bromophenyl)methyl)-3,3-dimethyl-1-oxobutyl)- lies in its specific bromophenyl and dimethylbutyl substituents, which can influence its biological activity and chemical properties .
Eigenschaften
| 110577-53-2 | |
Molekularformel |
C15H18BrN3O |
Molekulargewicht |
336.23 g/mol |
IUPAC-Name |
2-[(4-bromophenyl)methyl]-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-1-one |
InChI |
InChI=1S/C15H18BrN3O/c1-15(2,3)13(14(20)19-10-17-9-18-19)8-11-4-6-12(16)7-5-11/h4-7,9-10,13H,8H2,1-3H3 |
InChI-Schlüssel |
NSYAEVPDOLRQIK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(CC1=CC=C(C=C1)Br)C(=O)N2C=NC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Oxabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B14336225.png)
